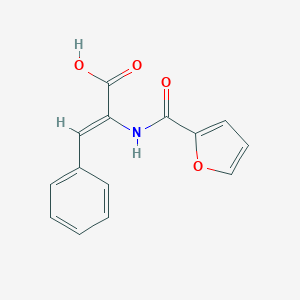![molecular formula C18H14ClN5OS B326841 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE](/img/structure/B326841.png)
3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a triazole ring, all connected through a sulfide linkage
準備方法
The synthesis of 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling through a sulfide linkage. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Cyclization: The oxadiazole and triazole rings can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
類似化合物との比較
When compared to other similar compounds, 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE stands out due to its unique combination of functional groups. Similar compounds include:
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a bromine atom instead of chlorine.
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a methyl group instead of chlorine.
[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a nitro group instead of chlorine.
特性
分子式 |
C18H14ClN5OS |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H14ClN5OS/c1-12-21-22-18(24(12)15-5-3-2-4-6-15)26-11-16-20-17(23-25-16)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3 |
InChIキー |
UCKVMTLKGJWUSU-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B326758.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B326762.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B326764.png)
![3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B326765.png)
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B326770.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B326771.png)
![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B326772.png)

![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)thiourea](/img/structure/B326775.png)
![7-Methyl-4-phenyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B326780.png)
![Methyl 2-(benzoylamino)-3-{4-[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]phenyl}acrylate](/img/structure/B326781.png)
![Methyl 2-(benzoylamino)-3-{5-[2-(benzoylamino)-3-methoxy-3-oxoprop-1-enyl]-2-furyl}acrylate](/img/structure/B326782.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)-1-propenyl]benzamide](/img/structure/B326783.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)-1-propenyl]benzamide](/img/structure/B326787.png)
